3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC18723526
Molecular Formula: C17H20ClN3O2S
Molecular Weight: 365.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20ClN3O2S |
|---|---|
| Molecular Weight | 365.9 g/mol |
| IUPAC Name | tert-butyl 3-(3-chloroquinoxalin-2-yl)sulfanylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H20ClN3O2S/c1-17(2,3)23-16(22)21-9-8-11(10-21)24-15-14(18)19-12-6-4-5-7-13(12)20-15/h4-7,11H,8-10H2,1-3H3 |
| Standard InChI Key | WETXHRZSWNKUHS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3N=C2Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct moieties:
-
Quinoxaline backbone: A bicyclic aromatic system containing two nitrogen atoms at positions 1 and 4, substituted with a chlorine atom at position 3.
-
Pyrrolidine ring: A five-membered saturated nitrogen heterocycle linked via a sulfanyl (-S-) bridge to the quinoxaline core.
-
Tert-butyl ester group: A bulky ester substituent at the pyrrolidine nitrogen, enhancing steric hindrance and modulating solubility.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₂₀ClN₃O₂S |
| Molecular weight | 365.9 g/mol |
| CAS No. | Not publicly disclosed |
| IUPAC name | Tert-butyl 3-[(3-chloroquinoxalin-2-yl)sulfanyl]pyrrolidine-1-carboxylate |
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
Synthesis typically involves sequential reactions to assemble the quinoxaline-pyrrolidine framework:
-
Quinoxaline formation: Condensation of o-phenylenediamine with dichloroacetic acid derivatives under acidic conditions yields the 3-chloroquinoxaline precursor.
-
Sulfanyl bridge installation: Nucleophilic substitution between 3-chloroquinoxaline-2-thiol and a pyrrolidine intermediate facilitates sulfur linkage.
-
Esterification: Introduction of the tert-butyl ester group via carbodiimide-mediated coupling with Boc-protected pyrrolidine.
Process Optimization
Advanced techniques such as flow chemistry have been employed to enhance yield (reported up to 68%) and reduce reaction times by 40% compared to batch methods. Critical parameters include:
-
Temperature control (80–120°C for thioether formation).
-
Solvent selection (dioxane or THF for improved solubility).
-
Catalytic use of DMAP (4-dimethylaminopyridine) to accelerate esterification.
Physicochemical and Spectroscopic Properties
Physical Characteristics
-
Solubility: Limited aqueous solubility (<0.1 mg/mL) but highly soluble in polar aprotic solvents (DMSO, DMF).
-
Stability: Stable under inert atmospheres up to 150°C; susceptible to hydrolysis in acidic/basic conditions due to the ester group.
Spectroscopic Fingerprints
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.43 (s, 9H, tert-butyl), δ 3.45–4.10 (m, pyrrolidine CH₂), δ 7.60–8.20 (m, quinoxaline aromatic H) |
| IR | 1725 cm⁻¹ (C=O ester), 680 cm⁻¹ (C-Cl) |
| MS (ESI+) | m/z 366.1 [M+H]⁺ |
Biological Activity and Mechanistic Insights
Target Engagement
Quinoxaline derivatives are known to interact with:
-
Kinase domains: Inhibition of tyrosine kinases via competitive binding to ATP pockets.
-
Epigenetic regulators: Modulation of histone deacetylase (HDAC) activity through zinc chelation .
Table 2: Preliminary Biological Data
| Assay Type | Result |
|---|---|
| HDAC8 inhibition (IC₅₀) | 12.3 µM |
| Cytotoxicity (HeLa) | EC₅₀ = 45 µM |
Structure-Activity Relationships (SAR)
-
Chlorine substitution: Essential for target affinity; removal reduces HDAC inhibition by 90%.
-
Tert-butyl group: Enhances metabolic stability (t₁/₂ > 6 h in microsomal assays).
Applications in Drug Discovery
Lead Compound Development
The compound serves as a scaffold for:
-
Anticancer agents: Analogues show promise in glioblastoma models by crossing the blood-brain barrier.
-
Antimicrobials: Quinoxaline-thioether derivatives exhibit MIC = 2 µg/mL against S. aureus.
Future Directions and Challenges
Research Priorities
-
Toxicological profiling: Address hepatotoxicity concerns observed in rodent models at >100 mg/kg doses.
-
Formulation optimization: Lipid nanoparticle encapsulation to enhance bioavailability.
Synthetic Innovations
-
Photocatalytic methods: For C-S bond formation to reduce reliance on toxic thiol reagents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume